

What are the physical and chemical properties of N-4-Boc-aminocyclohexanone?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-4-Boc-aminocyclohexanone

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N-4-Boc-aminocyclohexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-4-Boc-aminocyclohexanone is a versatile bifunctional molecule that serves as a crucial building block in modern organic and medicinal chemistry. Featuring a cyclohexanone ring, a protected amine, and a ketone carbonyl group, it offers two distinct points for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group ensures stability of the amine functionality, allowing for selective reactions at the ketone. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **N-4-Boc-aminocyclohexanone**, along with detailed experimental protocols for its characterization and key synthetic transformations. Furthermore, it explores the role of its structural motif in biologically active molecules, particularly as inhibitors of the fungal ergosterol biosynthesis pathway.

Chemical Identity and Physical Properties

N-4-Boc-aminocyclohexanone is commercially available as a white to off-white solid. Its core structure is a cyclohexane ring functionalized with a ketone and a Boc-protected amine at the 4-position.



Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl (4-oxocyclohexyl)carbamate[1][2]
Synonyms	(4-Oxocyclohexyl)carbamic acid tert-butyl ester, 4-(tert-Butoxycarbonylamino)cyclohexanone, 4- (Boc-amino)cyclohexanone[3]
CAS Number	179321-49-4[3]
Molecular Formula	C11H19NO3[2]
Molecular Weight	213.27 g/mol
InChI Key	WYVFPGFWUKBXPZ-UHFFFAOYSA-N
SMILES	CC(C)(C)OC(=O)NC1CCC(=O)CC1

Table 2: Physical Properties

Property	Value
Appearance	White to almost white powder or solid[4]
Melting Point	114-118 °C[4]
Boiling Point (Predicted)	335.9 ± 31.0 °C[4]
Density (Predicted)	1.06 ± 0.1 g/cm ³ [4]
Solubility	Soluble in methanol[4]
Storage Temperature	2-8 °C[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **N-4-Boc- aminocyclohexanone**. The following tables summarize the expected and reported spectral data.



Table 3: ¹H-NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.64	d, J = 7.5 Hz	1H	N-H
4.48	S	1H	CH-N
3.12-3.31	m	2H	CH ₂ adjacent to C=O
1.69-1.76	m	4H	Other ring CH ₂
1.35	S	9H	C(CH ₃) ₃ (Boc)
1.06-1.20	m	2H	CH ₂ adjacent to C=O

Table 4: 13C-NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~210	C=O (ketone)
~155	C=O (carbamate)
~78	C(CH ₃) ₃ (Boc)
~48	CH-N
~40	CH₂ adjacent to C=O
~33	Other ring CH ₂
~28	C(CH ₃) ₃ (Boc)

Table 5: FT-IR Spectral Data (Characteristic Absorptions)



Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H stretch (carbamate)
~2950	C-H stretch (aliphatic)
~1710	C=O stretch (ketone)
~1685	C=O stretch (carbamate)
~1520	N-H bend (carbamate)
~1160	C-O stretch (carbamate)

Chemical Properties and Reactivity

The chemical reactivity of **N-4-Boc-aminocyclohexanone** is dictated by its two primary functional groups: the ketone and the Boc-protected amine.

- Stability: The Boc protecting group is stable under basic, nucleophilic, and mild reducing conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to yield the corresponding primary amine.
- Reactivity of the Ketone: The ketone carbonyl group is susceptible to nucleophilic attack. Key reactions include:
 - Reductive Amination: The ketone can be converted to a secondary amine by reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This is a cornerstone reaction for building molecular complexity from this scaffold.
 - Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone will produce tertiary alcohols.
 - Wittig Reaction: Conversion of the ketone to an alkene can be achieved using phosphorus ylides.
- Pictet-Spengler Reaction: While the cyclohexyl ring itself is not aromatic, derivatives where the amine is part of a β-arylethylamine structure can undergo this important cyclization



reaction to form tetrahydroisoquinolines and related heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the characterization and reaction of **N-4-Boc-aminocyclohexanone**. Researchers should adapt these based on their specific laboratory conditions and equipment.

Determination of Melting Point

- A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.
- The tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.[5][6][7]

FT-IR Spectroscopy (KBr Pellet Method)

- Approximately 1-2 mg of N-4-Boc-aminocyclohexanone is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- The spectrum is recorded over the range of 4000-400 cm⁻¹.[8][9][10]

NMR Spectroscopy

- Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- For ¹H NMR, standard acquisition parameters can be used, such as a 45° pulse width and a relaxation delay of 1-2 seconds.[11]



 For ¹³C NMR, a sufficient number of scans (e.g., 256 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay may be necessary to obtain quantitative data for all carbon signals.[12][13]

Synthesis via Oxidation (Illustrative)

The synthesis of **N-4-Boc-aminocyclohexanone** can be achieved by the oxidation of N-4-Boc-aminocyclohexanol. A Chinese patent describes a method using sodium hypochlorite or sodium chlorite.[14]

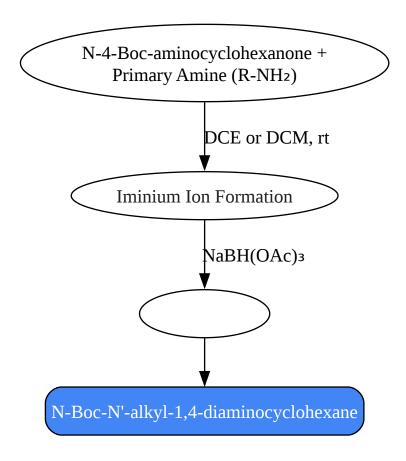
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Caption: Synthetic workflow for **N-4-Boc-aminocyclohexanone**.

Reductive Amination Protocol (Illustrative)

The following is a general procedure for the reductive amination of **N-4-Boc-aminocyclohexanone** with a primary amine.





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Caption: Key steps in the reductive amination of **N-4-Boc-aminocyclohexanone**.

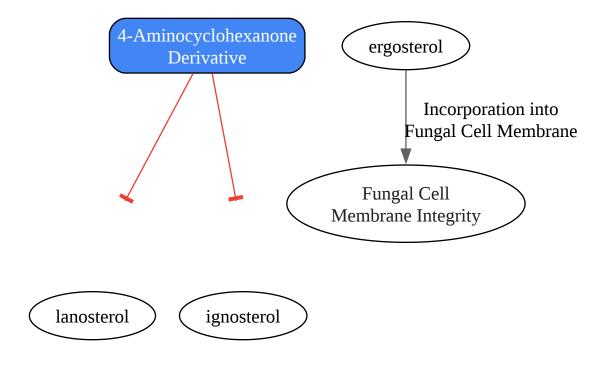
Applications in Drug Discovery and Development

The 4-aminocyclohexanone scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

Antifungal Agents

Derivatives of 4-aminopiperidine, a closely related scaffold, have demonstrated potent antifungal activity. These compounds act by inhibiting ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. The mechanism of action involves the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase.[15] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane, ultimately leading to cell death.





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Caption: Inhibition of the ergosterol biosynthesis pathway.

Analgesics and CNS-Active Agents

The 4-amino-4-arylcyclohexanone framework has been explored for its analgesic properties. Structure-activity relationship (SAR) studies have shown that modifications to the aryl ring and the amino substituent can significantly impact the analgesic potency and central nervous system activity of these compounds.[16]

Conclusion

N-4-Boc-aminocyclohexanone is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined physical and chemical properties, combined with its dual reactivity, make it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives, particularly as antifungal agents, underscores the importance of the 4-aminocyclohexanone scaffold in medicinal chemistry. This guide provides a foundational resource for researchers looking to exploit the full potential of this important chemical intermediate.



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- To cite this document: BenchChem. [What are the physical and chemical properties of N-4-Boc-aminocyclohexanone?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052298#what-are-the-physical-and-chemical-properties-of-n-4-boc-aminocyclohexanone]



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